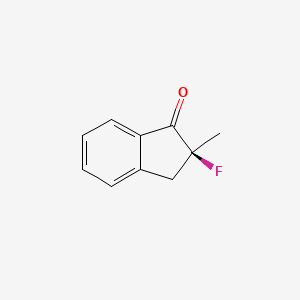
(2S)-2-fluoro-2-methyl-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-fluoro-2-methyl-3H-inden-1-one is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-fluoro-2-methyl-3H-inden-1-one typically involves the introduction of a fluorine atom and a methyl group onto an indanone core. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-fluoro-2-methyl-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-fluoro-2-methyl-3H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-2-fluoro-2-methyl-3H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-chloro-2-methyl-3H-inden-1-one
- (2S)-2-bromo-2-methyl-3H-inden-1-one
- (2S)-2-iodo-2-methyl-3H-inden-1-one
Uniqueness
(2S)-2-fluoro-2-methyl-3H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.
Biological Activity
(2S)-2-fluoro-2-methyl-3H-inden-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by a fluorine atom substitution at the second carbon, which significantly influences its biological properties. The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to biological targets, making it a candidate for various therapeutic applications.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For example, fluorinated compounds often exhibit enhanced interactions with proteins due to the electronegative nature of fluorine, which can stabilize binding through hydrogen bonding or dipole-dipole interactions .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Induction of Apoptosis : Studies have shown that this compound induces late apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves modulation of microtubule dynamics, which is critical for cell division and proliferation .
- Microtubule Dynamics : The compound acts as a microtubule destabilizer by occupying the colchicine binding site, leading to G2/M phase arrest in cancer cells. This disruption in microtubule formation is a common strategy in cancer therapeutics .
2. Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:
- Cytokine Inhibition : It effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models. This suggests potential applications in treating conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Future Directions
Given the promising results from initial studies, further research is warranted to explore:
- Optimizing Structure : Modifications to enhance potency and selectivity against specific cancer types or inflammatory conditions.
- Clinical Trials : Progressing towards clinical trials to evaluate safety, efficacy, and pharmacokinetics in humans.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m0/s1 |
InChI Key |
LEYVNNXOQDJEJG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CC2=CC=CC=C2C1=O)F |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















